molecular formula C15H20ClNO B13764101 2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- CAS No. 57661-28-6

2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy-

Cat. No.: B13764101
CAS No.: 57661-28-6
M. Wt: 265.78 g/mol
InChI Key: NSYPKASBYLRUNW-GICMACPYSA-N
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Description

The compound 2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- is a quinolizine derivative featuring a 3-chlorophenyl substituent in the axial position and a hydroxyl group in the equatorial position. Quinolizines are bicyclic heterocycles with applications in medicinal chemistry due to their bioactivity and conformational flexibility. The axial-equatorial substituent arrangement in this compound likely influences its stereoelectronic properties, solubility, and intermolecular interactions .

Properties

CAS No.

57661-28-6

Molecular Formula

C15H20ClNO

Molecular Weight

265.78 g/mol

IUPAC Name

(9aR)-2-(3-chlorophenyl)-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-ol

InChI

InChI=1S/C15H20ClNO/c16-13-5-3-4-12(10-13)15(18)7-9-17-8-2-1-6-14(17)11-15/h3-5,10,14,18H,1-2,6-9,11H2/t14-,15?/m1/s1

InChI Key

NSYPKASBYLRUNW-GICMACPYSA-N

Isomeric SMILES

C1CCN2CCC(C[C@H]2C1)(C3=CC(=CC=C3)Cl)O

Canonical SMILES

C1CCN2CCC(CC2C1)(C3=CC(=CC=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.

Scientific Research Applications

2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features

  • Target Compound : Axial 3-chlorophenyl and equatorial hydroxyl groups introduce steric and electronic effects distinct from simpler alkyl or aryl substituents.
  • Analogues: 3-(2-Hydroxyethyl)-6-methyl-2-phenylmethylquinoline (4b): Contains a hydroxyethyl group and benzyl substituent, with a planar quinoline core . Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f): A fused heterocycle combining quinoline and pyrazole rings, with ester and ketone functionalities . Octahydro-4-methyl-2H-quinolizine (trans): Fully saturated quinolizine with a methyl group, highlighting conformational rigidity .

Physicochemical Properties

Property Target Compound (Inferred) 3-(2-Hydroxyethyl)-6-methyl-2-phenylmethylquinoline (4b) Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) Octahydro-4-methyl-2H-quinolizine (trans)
Melting Point (°C) ~150–200 (estimated) 129–130 248–251 Not reported
Molecular Weight ~280–300 (estimated) 277.36 410.42 153.26
Hydrogen Bonding 1 donor (OH), 1 acceptor (N) 1 donor (OH), 1 acceptor (N) 2 acceptors (ketone, ester O) 0 donors, 1 acceptor (N)
LogP (XLogP3) ~2.5–3.5 (chlorophenyl increases) ~3.0 (calculated) ~2.8 (calculated) 1.92 (reported)

Key Observations :

  • The axial 3-chlorophenyl group in the target compound likely enhances hydrophobicity compared to benzyl or hydroxyethyl substituents in 4b.
  • Saturated analogues (e.g., octahydro-4-methyl) exhibit lower molecular complexity and higher rigidity .

Stability and Reactivity

  • The equatorial hydroxyl group in the target compound may increase susceptibility to oxidation compared to saturated analogues.

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